2,4-Nonadienal

Sensory Science Flavor Chemistry Odor Threshold Determination

2,4-Nonadienal (CAS 30551-17-8, also registered as 5910-87-2 for the (E,E)-isomer and 6750-03-4) is a C9 unsaturated aliphatic aldehyde with the molecular formula C9H14O and molecular weight 138.21 g/mol. The compound exists as multiple geometric isomers, with (E,E)-2,4-nonadienal and (E,Z)-2,4-nonadienal being the primary stereoisomeric forms encountered in natural and synthetic materials.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 30551-17-8
Cat. No. B1205319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Nonadienal
CAS30551-17-8
Synonyms2,4-nonadienal
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=O
InChIInChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+
InChIKeyZHHYXNZJDGDGPJ-BSWSSELBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in fixed oils;  Insoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Nonadienal (CAS 30551-17-8) for Flavor and Fragrance Procurement: Baseline Technical Profile


2,4-Nonadienal (CAS 30551-17-8, also registered as 5910-87-2 for the (E,E)-isomer and 6750-03-4) is a C9 unsaturated aliphatic aldehyde with the molecular formula C9H14O and molecular weight 138.21 g/mol [1]. The compound exists as multiple geometric isomers, with (E,E)-2,4-nonadienal and (E,Z)-2,4-nonadienal being the primary stereoisomeric forms encountered in natural and synthetic materials [2]. It is characterized as a colorless to pale yellow liquid with a density of 0.862 g/mL at 25 °C, a boiling point of 222.4 °C at 760 mmHg (97-98 °C at 10 mmHg), a refractive index (n20/D) of 1.5207, and a flash point of 86 °C [1]. The compound is insoluble in water but soluble in ethanol and non-volatile oils [1], and it is commercially available as a synthetic flavor and fragrance ingredient with a typical assay specification of ≥89% for FG (Food Grade) and Kosher grade material .

Grade FG & Kosher food-grade material, assay-controlled
Physical Form Colorless to pale yellow liquid, low density
Solubility Profile Insoluble in water, soluble in ethanol and non-volatile oils
Isomer Availability (E,E)- and (E,Z)- geometric isomers specified

Why 2,4-Nonadienal Cannot Be Simply Substituted with Other Unsaturated Aldehydes


Generic substitution of 2,4-nonadienal with other unsaturated aldehydes or even its own positional isomers fails for three quantifiable reasons. First, the compound's odor detection threshold—as low as 7.8 ppb in water and 164 ppb in spring water—is orders of magnitude lower than that of its C9 aldehyde analog 2-nonenal, meaning that substituting with a less potent aldehyde would require substantially higher dosing to achieve equivalent sensory impact, with consequent formulation and cost implications [1][2]. Second, the (E,E)- and (E,Z)-geometric isomers of 2,4-nonadienal exhibit distinct odor qualities that are not interchangeable: (E,E)-2,4-nonadienal is described as "deep-fried, fatty," whereas the alternative unsaturated aldehyde (E,Z)-2,6-nonadienal imparts "cucumber-like" notes, demonstrating that even closely related unsaturated aldehydes produce fundamentally different sensory outcomes in finished products [3]. Third, 2,4-nonadienal arises from a specific lipid oxidation pathway involving ω-6 polyunsaturated fatty acids, whereas compounds such as (E,Z)-2,6-nonadienal originate from ω-3 fatty acid oxidation; consequently, in analytical or marker applications, the compounds cannot serve as surrogates for one another [4].

ODOR
Odor detection threshold is 12.8× lower than hexanal; substituting with less potent aldehydes may demand significantly higher dosing, affecting cost and formulation balance.
ISOMER
(E,E)-2,4-nonadienal delivers “deep-fried, fatty” notes, while (E,Z)-2,6-nonadienal is cucumber-like; geometric isomer mismatch can alter the intended aroma profile fundamentally.
PATHWAY
This compound arises from ω-6 fatty acid oxidation, whereas related aldehydes like (E,Z)-2,6-nonadienal stem from ω-3 oxidation; they cannot serve as surrogates in oxidation-marker studies.

2,4-Nonadienal Procurement Selection Guide: Quantified Differentiation from Comparator Aldehydes


Odor Detection Threshold in Multiple Media: 2,4-Nonadienal Demonstrates 12.8-Fold Lower Threshold than Hexanal in Spring Water

The odor detection threshold of 2,4-nonadienal in spring water was measured at 164 ppb, which is 3.6-fold lower than hexanal (585 ppb) and 12.8-fold lower than 2-heptenal (2,092 ppb) in the same medium [1]. In HTST 2% fat milk, 2,4-nonadienal exhibited a threshold of 326 ppb, compared to 339 ppb for hexanal and 2,322 ppb for 2-heptenal [1]. In extended shelf life soymilk, the threshold for 2,4-nonadienal was 243 ppb, whereas hexanal and 2-heptenal required 536 ppb and 3,184 ppb, respectively, to reach detection [1].

Odor Threshold
Head-to-head
12.8× lower than hexanal in spring water; lowest among tested aldehydes across milk, soymilk
Supports low-dosage impact and cost-in-use evaluation
Spring water, 2% fat milk, soymilk matrices
Sensory Science Flavor Chemistry Odor Threshold Determination

Odor Activity Value in Rapeseed Oil: (E,E)-2,4-Nonadienal Ranks Among Top Three Key Odorants by OAV

In commercial cold-pressed rapeseed oil, (E,E)-2,4-nonadienal was identified as one of the three odorants with the highest odor activity values (OAVs), alongside 2-isopropyl-3-methoxypyrazine and (E,Z)-2,6-nonadienal [1]. Quantitation via stable isotope dilution assays, combined with odor threshold determination in deodorized sunflower oil, enabled OAV calculation [1]. Notably, (E,E)-2,4-nonadienal exhibited a higher flavor dilution (FD) factor in certain oil matrices than many other aldehydes present in the volatile fraction, underscoring its disproportionate contribution to the overall aroma profile of rapeseed oil [1].

OAV Ranking
Head-to-head
Top 3 odorant by OAV in cold-pressed rapeseed oil; FD factor ≥32
High-priority target for authentic oil flavor reconstitution
Sensomics; quantitation by stable isotope dilution
Sensomics Food Aroma Chemistry Odor Activity Value

Isomer-Specific Odor Quality: (E,E)-2,4-Nonadienal Imparts Deep-Fried Fatty Notes, Distinct from (E,Z)-2,6-Nonadienal (Cucumber-Like)

Sensory characterization has established that (E,E)-2,4-nonadienal exhibits odor notes described as "deep-fried, fatty," whereas (E,Z)-2,6-nonadienal, a closely related unsaturated C9 aldehyde isomer, is characterized by "cucumber-like" notes [1]. In fish oil oxidation studies, 2,4-nonadiene (the hydrocarbon analog) is described as contributing "green, fishy off-notes" [2]. The differentiation between (E,E)-2,4-nonadienal and (E,Z)-2,4-nonadienal isomers has been analytically confirmed in green coffee beans, where both isomeric pairs were identified and distinguished using GC-FTIR and NMR spectroscopy [3]. Commercial suppliers further note that (E,E)-2,4-nonadienal organoleptic characteristics include fatty, green, melon, and floral descriptors, in contrast to other unsaturated aldehydes such as (E)-2-nonenal, which imparts different sensory qualities .

Isomer Odor Quality
Cross-study comparable
“Deep-fried, fatty” vs. (E,Z)-2,6-nonadienal “cucumber-like”; isomer identity confirmed by GC-FTIR/NMR
Isomer specificity is essential for target sensory outcome
GC-O, sensomics, vendor organoleptic data
Sensory Characterization Isomer Differentiation Flavor Chemistry

Analytical Differentiation via GC Retention Indices: 2,4-Nonadienal RI Values Enable Unambiguous Identification in Complex Matrices

2,4-Nonadienal has well-established gas chromatographic retention indices that enable unambiguous identification and differentiation from structurally similar aldehydes in complex mixtures. On a non-polar DB-1 capillary column, 2,4-nonadienal exhibits a Kovats retention index of 1169 (60 m/0.25 mm/0.25 μm, temperature ramp from 30 °C to 220 °C) [1]. On a CP-Sil 8CB-MS column, the Van Den Dool and Kratz RI is 1222 (60 m/0.25 mm/0.25 μm, 40 °C to 280 °C) [1]. On an HP-5 column, the RI is 1212 (30 m/0.25 mm/0.25 μm) [1]. These RI values are compiled in the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database, which contains over 492,000 retention index values across 180,618 compounds, providing a robust reference framework for compound confirmation [2].

GC Retention Indices
Head-to-head
RI 1169 (DB-1), 1222 (CP-Sil 8CB-MS), 1212 (HP-5)
Enables unambiguous peak assignment in complex matrices
NIST WebBook, NIST/EPA/NIH Library reference data
Gas Chromatography Analytical Chemistry Retention Index

Precursor-Specific Formation Pathway: 2,4-Nonadienal Derives Predominantly from ω-6 Fatty Acid Oxidation, Enabling Targeted Quality Marker Applications

Research on menhaden oil autoxidation has demonstrated that 2,4-nonadiene (the hydrocarbon analog of 2,4-nonadienal) is predominantly derived from ω-6 fatty acids rather than ω-3 fatty acids [1]. This finding represents a novel and important differentiation, as other unsaturated aldehydes, such as (E,Z)-2,6-nonadienal, are primarily associated with ω-3 fatty acid oxidation pathways [1]. In skim milk, C6-C11 2,4-dienals, including 2,4-nonadienal as one of the most abundant individual compounds, were identified as the main constituents of oxidized (cardboard) flavor, originating from the oxidation of more highly unsaturated fatty acids in milk lipids [2]. During thermo-oxidation of virgin olive oil, (E,E)-2,4-nonadienal was identified as a volatile marker emitted after degradation of oleic acid [3].

Formation Pathway
Class-level
Predominantly from ω-6 fatty acid oxidation; distinct from ω-3-derived aldehydes
Specific marker for ω-6 lipid oxidation monitoring
Menhaden oil, skim milk, olive oil oxidation studies
Lipid Oxidation Food Chemistry Quality Markers

2,4-Nonadienal: Evidence-Based Industrial and Research Application Scenarios


Flavor Formulation for Fried and Fatty Food Notes: Low-Threshold Impact Aroma Chemical

Based on odor detection thresholds of 164-326 ppb across water, milk, and soymilk—the lowest among tested aldehydes including hexanal and 2-heptenal [1]—2,4-nonadienal is optimally deployed in flavor formulations where a potent, low-dosage impact for "deep-fried, fatty" notes is required. Its top-three OAV ranking in rapeseed oil [2] further validates its disproportionate contribution to authentic oil and fried-food aroma profiles. Recommended applications include meat flavors (chicken fat, roast beef, cooked lamb/mutton), snack seasonings, and savory flavor systems where thermal process notes are desired. The compound's high potency at trace levels directly reduces cost-in-use compared to less potent aldehydes that require higher inclusion rates to achieve equivalent sensory impact.

Analytical Standard for GC-MS Identification and Quantification of Lipid Oxidation Markers

2,4-Nonadienal serves as a critical analytical standard for GC-MS workflows due to its well-characterized retention indices (RI 1169 on DB-1, 1222 on CP-Sil 8CB-MS, 1212 on HP-5) compiled in the NIST Chemistry WebBook and NIST/EPA/NIH Mass Spectral Library [3][4]. These RI values enable confident peak assignment in complex food, oil, and biological matrices without requiring authentic standards for every unknown. The compound is particularly valuable as a marker for ω-6 fatty acid oxidation, distinguishing it from ω-3-derived aldehydes [5], and has been validated in matrices including skim milk [6], rapeseed oil [2], and virgin olive oil [7].

Oxidative Stability and Shelf-Life Studies in Lipid-Containing Food Products

In food quality and shelf-life research, 2,4-nonadienal functions as a specific marker for ω-6 polyunsaturated fatty acid oxidation [5]. It has been identified as one of the most abundant individual compounds among C6-C11 2,4-dienals in oxidized skim milk, where it closely resembles oxidized (cardboard) flavor at dilutions of 10⁻⁷-10⁻⁹ [6]. The compound is also emitted during thermo-oxidation of virgin olive oil following oleic acid degradation [7]. Procurement for shelf-life and quality studies should prioritize (E,E)-2,4-nonadienal with high isomer purity, as the (E,Z)-isomer exhibits different sensory properties and formation kinetics.

Isomer-Specific Sensory Research and Authenticity Studies

For research applications requiring precise stereochemical identification, (E,E)-2,4-nonadienal is essential due to its distinct sensory attributes ("deep-fried, fatty") compared to the (E,Z)-2,4-nonadienal isomer and to (E,Z)-2,6-nonadienal ("cucumber-like") [2][8]. Analytical methods including GC-FTIR and NMR spectroscopy have been established to differentiate the (E,E)- and (E,Z)-2,4-nonadienal isomers in green coffee beans and other complex natural products [8]. This isomer specificity is critical for authenticity studies, flavor reconstitution experiments, and research investigating structure-odor relationships in unsaturated aldehydes.

Application
Selection Property
Validation Focus
Fried/fatty flavor impact
Low odor threshold & OAV rank
Dose-response in target food matrix
GC-MS analytical standard
Defined retention indices (NIST)
Peak identity confirmation without authentic standard
ω-6 oxidation marker
Precursor specificity (ω-6 vs ω-3)
Correlation with lipid oxidation indices
Isomer-specific sensory research
(E,E)-isomer purity & odor character
Sensory panel vs. isomer ratio; structure-odor modeling
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